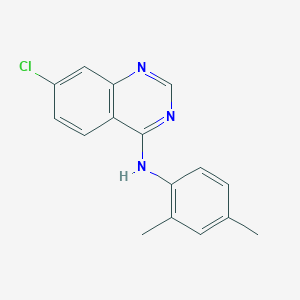

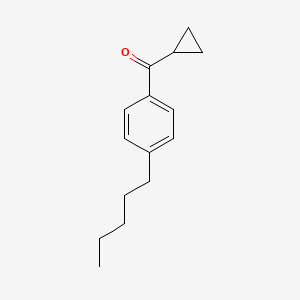

![molecular formula C21H17NO2 B2653486 3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-24-3](/img/structure/B2653486.png)

3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a complex organic molecule. It contains a quinoline nucleus, which is an aromatic nitrogen-containing heterocyclic compound . The quinoline nucleus is a privileged scaffold that appears as an important construction motif for the development of new drugs .

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have been exploring efficient synthesis routes and transformations of quinoline derivatives due to their significant biological and chemical properties. For instance, the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives has been described, highlighting diastereoselective cyclopropanation reactions and regioselective reductive cyclization processes. These compounds are of interest due to their structural complexity and potential bioactivity (S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007).

Potential Applications in Material Science and Photochemistry

Novel quinoline derivatives have been synthesized with potential applications in material science, such as dyes for liquid crystal displays. These compounds exhibit high orientation parameters in nematic liquid crystal, indicating their suitability for use in advanced display technologies (V. Bojinov, I. Grabchev, 2003).

Biological Applications and Antimicrobial Activity

Quinoline derivatives are also researched for their biological applications, particularly their antimicrobial properties. A study on substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids revealed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, a major pathogen in respiratory tract infections. This showcases the therapeutic potential of quinoline derivatives in treating bacterial infections (H. Miyamoto, H. Yamashita, H. Ueda, H. Tamaoka, K. Ohmori, K. Nakagawa, 1995).

Photochemical and Nonlinear Optical Properties

The photochemical and nonlinear optical (NLO) properties of quinoline-based derivatives are another area of interest. Research into excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline fluorophores has shown promising results for applications in technology due to their significant NLO properties and thermal stability up to 300°C (Vikas Padalkar, N. Sekar, 2014).

properties

IUPAC Name |

(3E)-3-[(4-methylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c1-13-6-8-14(9-7-13)12-15-10-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(15)17/h2-9,12H,10-11H2,1H3,(H,23,24)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZUAQLERJKCMY-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

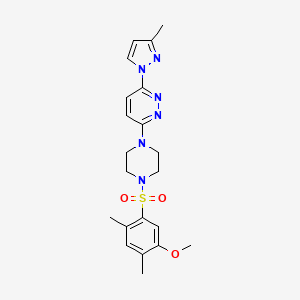

![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)

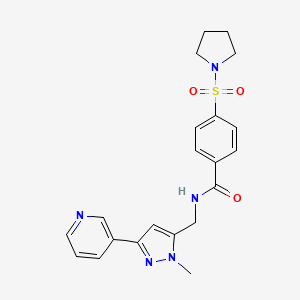

![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)

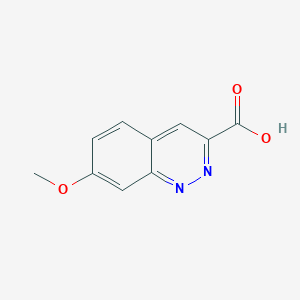

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2653409.png)

![methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2653415.png)